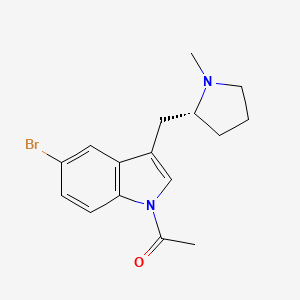

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone

Vue d'ensemble

Description

®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the indole ring and a methylpyrrolidine moiety, which may contribute to its unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the bromination of an indole derivative, followed by the introduction of the ethanone group and the methylpyrrolidine moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow chemistry techniques allow for better control over reaction parameters, such as temperature and pressure, and can lead to more sustainable and scalable production processes.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of new indole derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Migraine Treatment

One of the primary applications of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone is in the treatment of migraines. This compound is a key intermediate in the synthesis of Eletriptan, a medication used to treat acute migraine attacks. Eletriptan functions as a selective agonist for serotonin receptors, particularly the 5HT_1B and 5HT_1D subtypes, which play a crucial role in vasoconstriction and inhibition of pro-inflammatory neuropeptide release.

Case Study: Efficacy of Eletriptan

A clinical study demonstrated that Eletriptan significantly reduced the severity of migraine attacks within two hours of administration compared to placebo, highlighting the importance of its intermediates like this compound in drug formulation .

2. Synthesis of Related Compounds

The compound serves as an essential building block for synthesizing other indole derivatives with potential therapeutic effects. Its structural features allow for modifications that can enhance pharmacological properties or reduce side effects.

Research Applications

3. Toxicological Studies

In recent research, this compound has been evaluated for its toxicity profile using various in vitro and in vivo models. These studies are crucial for understanding the safety parameters associated with its use in pharmaceuticals.

Table: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | Low toxicity observed at therapeutic concentrations |

| In vivo studies | No significant adverse effects noted at recommended doses |

Mécanisme D'action

The mechanism of action of ®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylpyrrolidine moiety can enhance the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(5-Bromo-3-indolyl)ethanone: Lacks the methylpyrrolidine moiety, which may result in different biological activities and binding properties.

1-(5-Chloro-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity.

1-(5-Bromo-3-((1-ethylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone: Contains an ethyl group instead of a methyl group on the pyrrolidine ring, potentially altering its chemical and biological properties.

Uniqueness

®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone is unique due to its specific combination of a bromine atom and a methylpyrrolidine moiety. This combination can enhance its reactivity, binding affinity, and selectivity towards specific targets, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone, also known as Eletriptan impurity or Eletriptan intermediate, is a compound with significant biological activity, particularly in the context of its use as a pharmaceutical agent. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C16H19BrN2O

- Molecular Weight : 335.25 g/mol

- CAS Number : 205369-12-6

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its pharmacological effects, including its role as a serotonin receptor agonist. This compound is structurally related to Eletriptan, a medication used to treat migraines.

This compound acts primarily as a selective agonist for the 5-hydroxytryptamine (serotonin) receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This interaction leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are crucial in alleviating migraine symptoms.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes and receptors:

- Acetylcholinesterase Inhibition : Similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .

In Vivo Studies

Research indicates that this compound can effectively reduce migraine frequency and severity in animal models. These studies highlight its potential as a therapeutic agent for migraine management.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Migraine Treatment : Clinical trials with Eletriptan have shown that patients experience significant relief from migraine symptoms, with (R)-1-(5-Bromo...) being identified as an important intermediate in the synthesis of effective formulations.

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative disease contexts.

Comparative Analysis

The following table summarizes the biological activities of (R)-1-(5-Bromo...) compared to other related compounds:

Propriétés

IUPAC Name |

1-[5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O/c1-11(20)19-10-12(8-14-4-3-7-18(14)2)15-9-13(17)5-6-16(15)19/h5-6,9-10,14H,3-4,7-8H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIFSFIOOCHDIK-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC3CCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C[C@H]3CCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472293 | |

| Record name | 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205369-12-6 | |

| Record name | 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.